![molecular formula C12H19NO2 B13247187 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B13247187.png)
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C12H19NO2. This compound is known for its unique structure, which includes a phenol group substituted with a hydroxy-2-methylpropan-2-yl group and an amino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-amino-2-methylpropan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 1-[(2-Hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
- S-(1-Hydroxy-2-methylpropan-2-yl) methanesulfonothioate
Uniqueness
2-{[(1-Hydroxy-2-methylpropan-2-yl)amino]methyl}-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[[(1-hydroxy-2-methylpropan-2-yl)amino]methyl]-4-methylphenol |
InChI |
InChI=1S/C12H19NO2/c1-9-4-5-11(15)10(6-9)7-13-12(2,3)8-14/h4-6,13-15H,7-8H2,1-3H3 |
InChI Key |
GTPLJZZRJZBZOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


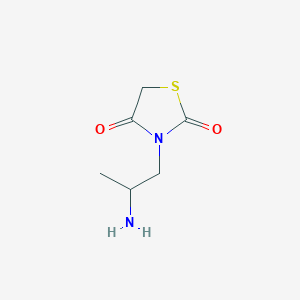
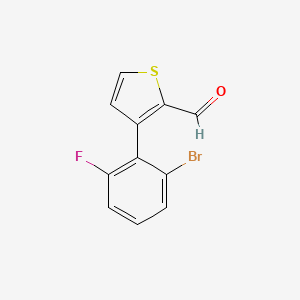
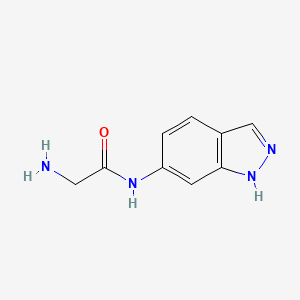

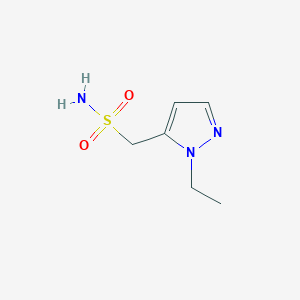
![Tert-butyl[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13247138.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13247139.png)
amine](/img/structure/B13247143.png)

![4-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B13247151.png)
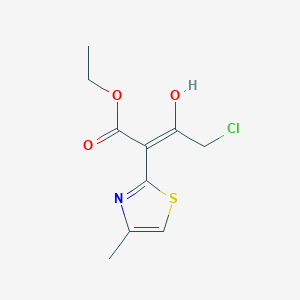
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
![tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13247178.png)
